molecular formula C7H5BrF3NO B1408609 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227579-45-4

2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B1408609
CAS No.: 1227579-45-4
M. Wt: 256.02 g/mol
InChI Key: IRNAIICCZZKNRQ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring bromine (Br), methoxy (OMe), and trifluoromethyl (CF₃) substituents at positions 2, 4, and 5, respectively. Its molecular formula is C₇H₅BrF₃NO (molecular weight: ~256.02 g/mol). This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of the CF₃ group and the reactivity of the bromine atom, which facilitates cross-coupling reactions .

Properties

IUPAC Name

2-bromo-4-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNAIICCZZKNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253141
Record name 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine
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Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227579-45-4
Record name 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227579-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine typically involves the bromination of 4-methoxy-5-(trifluoromethyl)pyridine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids derived from the methoxy group.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as an essential building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of biaryl compounds through cross-coupling reactions such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds .

Table 1: Reaction Conditions for Synthesis

Reaction TypeConditionsYield (%)
Suzuki-MiyauraPd catalyst, THF, 80°C97
N-alkylationDMSO, 120°C71
BrominationDCM, Room Temperature73
Microwave irradiationDMF, 165°C32

Biological Applications

Development of Bioactive Compounds

In biological research, this compound has been investigated for its potential as a precursor in the development of enzyme inhibitors. Its trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a candidate for drug development targeting various diseases .

Case Study: Reverse Transcriptase Inhibition

Research has shown that compounds with a trifluoromethyl group attached to a heteroaromatic ring can exhibit improved potency against reverse transcriptase enzymes. This property suggests potential applications in antiviral drug development.

Medicinal Chemistry

Therapeutic Properties

The compound has been explored for its therapeutic properties in medicinal chemistry. Its unique functional groups allow for modifications that can lead to new pharmacological agents. Studies have indicated its potential use in developing drugs targeting specific pathways involved in diseases such as cancer and viral infections .

Industrial Applications

Agrochemicals and Specialty Chemicals

In industry, this compound is utilized in the production of agrochemicals and specialty chemicals. Its reactivity makes it suitable for synthesizing various pesticides and herbicides that require specific molecular structures for efficacy .

Mechanism of Action

The mechanism by which 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridines with Trifluoromethyl Groups

2-Bromo-5-chloro-4-(trifluoromethyl)pyridine (CAS: 1188476-72-3)
  • Structure : Bromine (2), chlorine (5), and CF₃ (4) on pyridine.
  • Molecular Formula : C₆H₂BrClF₃N (MW: 260.44 g/mol).
  • Comparison : The chlorine substituent at position 5 increases electronegativity compared to the methoxy group in the target compound. This enhances stability but reduces nucleophilic substitution reactivity. Used in biochemical research as a building block for kinase inhibitors .
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
  • Structure : Bromine (2), chlorine (3), and CF₃ (5).
  • Comparison : The chlorine at position 3 creates steric hindrance, altering regioselectivity in Suzuki-Miyaura couplings. Applications include pesticide synthesis .

Methoxy-Substituted Pyridines

5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine
  • Structure : Bromine (5), dimethoxymethyl (2), and methoxy (3).
  • Comparison : The dimethoxymethyl group increases hydrophilicity, making it less suitable for lipid membrane penetration. Used in antiviral drug discovery .
2-Bromo-3-ethoxypyridine
  • Structure : Bromine (2), ethoxy (3).
  • Comparison : The ethoxy group’s larger size reduces metabolic clearance compared to methoxy. Applications include serotonin reuptake inhibitor intermediates .

Benzene Ring Analogs

1-Bromo-2-ethoxy-5-methoxy-4-(trifluoromethyl)benzene
  • Structure : Bromine (1), ethoxy (2), methoxy (5), and CF₃ (4) on benzene.
  • Molecular Formula : C₁₀H₉BrF₃O₂ (MW: 303.08 g/mol).
  • Comparison : The benzene core lacks the nitrogen atom in pyridine, reducing hydrogen-bonding capacity. Synthesized via nucleophilic aromatic substitution for use in OLED materials .

Trifluoromethylpyridine (TFMP) Derivatives

Pyridalyl
  • Structure : Contains 5-(trifluoromethyl)pyridine.
  • Comparison : The absence of bromine and methoxy groups simplifies synthesis. A commercial insecticide with enhanced pest control due to fluorine’s electronegativity .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes Applications
2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine C₇H₅BrF₃NO 256.02 Br (2), OMe (4), CF₃ (5) High reactivity in cross-coupling reactions Agrochemical intermediates
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Br (2), Me (3) Moderate stability; prone to oxidation Suzuki coupling substrates
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 Br (2), Cl (5), CF₃ (4) Low solubility in polar solvents Kinase inhibitor synthesis
1-Bromo-2-ethoxy-5-methoxy-4-(trifluoromethyl)benzene C₁₀H₉BrF₃O₂ 303.08 Br (1), OEt (2), CF₃ (4) Limited ring activation OLED material precursors

Biological Activity

2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 1227579-45-4

Molecular Formula: C7H5BrF3N

Physical Properties:

PropertyValue
Molecular Weight232.02 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins, facilitating interactions that can modulate biological responses.

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways critical for cell function and survival.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. In a study assessing oxidative stress in human keratinocytes, the compound demonstrated a capacity to reduce reactive oxygen species (ROS) levels, suggesting potential protective effects against oxidative damage .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, treatment with varying concentrations led to significant reductions in cell viability in human cancer cells after exposure to oxidative stressors like hydrogen peroxide .

Case Study: p38 MAP Kinase Inhibition

In a related study involving pyridinylimidazole-type compounds derived from similar precursors, it was noted that modifications to the pyridine structure could enhance inhibitory activity against p38 MAP kinase, an important target in cancer therapy . Although not directly tested on this compound, the implications suggest that similar modifications could yield potent inhibitors.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other fluorinated pyridines is essential:

Compound NameBiological ActivityReference
This compoundAntioxidant, anticancerCurrent Study
2-Fluoro-4-methylpyridineModerate enzyme inhibition
3-Chloro-5-(trifluoromethyl)pyridineAntimicrobial properties

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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